

Application Notes and Protocols for Vedotin Antibody-Drug Conjugate (ADC) Conjugation

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Compound of Interest

Compound Name: Vedotin

Cat. No.: B611648

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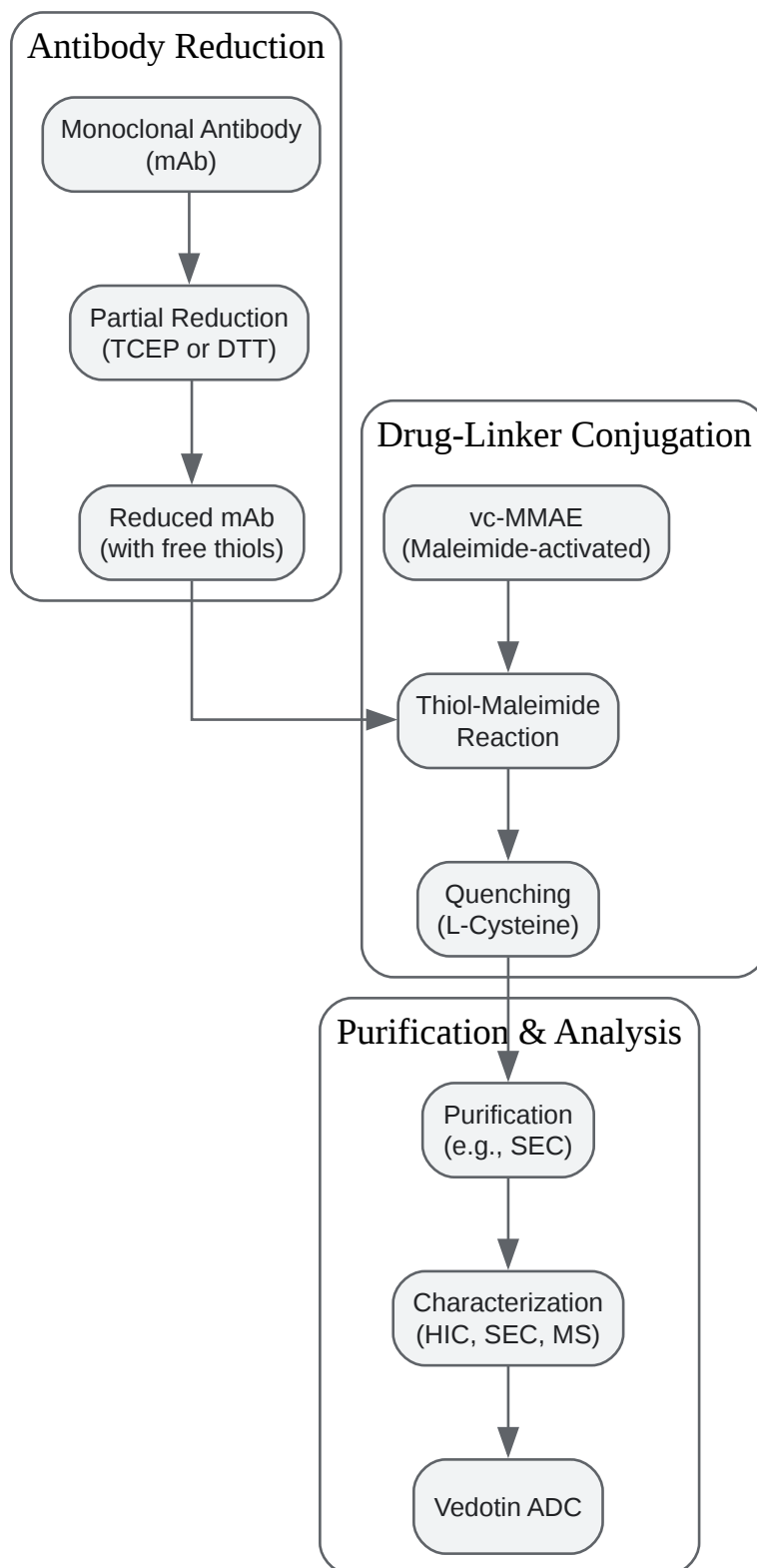
Introduction

Vedotin antibody-drug conjugates (ADCs) represent a significant class of targeted cancer therapeutics. These complex biomolecules consist of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, covalently linked to the potent cytotoxic agent, monomethyl auristatin E (MMAE).[1][2] The linkage is typically achieved through a protease-cleavable valine-citrulline (vc) linker, which ensures stability in circulation and payload release within the target cancer cell.[3][4] This document provides a detailed protocol for the conjugation of a **vedotin** drug-linker to a target antibody via cysteine-maleimide chemistry, a widely used method for generating ADCs with a drug-to-antibody ratio (DAR) of approximately 4.[1][5]

The conjugation process involves the partial reduction of interchain disulfide bonds within the antibody, creating free thiol groups that react with the maleimide group of the vc-MMAE drug-linker to form a stable thioether bond.[6][7] The resulting ADC is a heterogeneous mixture of species with varying numbers of conjugated drug molecules (DAR 0, 2, 4, 6, 8), which can be characterized by techniques such as Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC).[8][9]

Mechanism of Action

The efficacy of **vedotin** ADCs is dependent on a multi-step process that begins with the binding of the ADC to its target antigen on the surface of a cancer cell.[\[10\]](#)



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